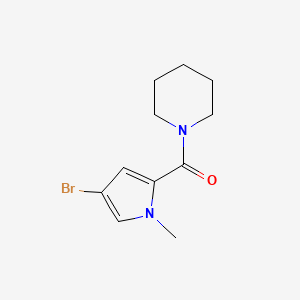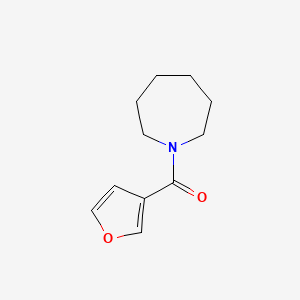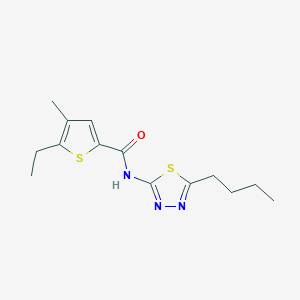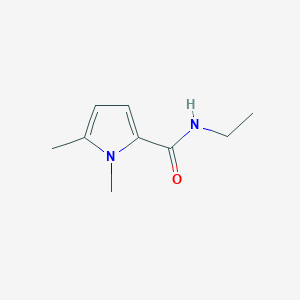![molecular formula C14H18N2O2 B7504755 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMI is a cyclic urea derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects. In
作用機序
The exact mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its anticonvulsant and neuroprotective effects by modulating the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to enhance the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to be non-toxic at therapeutic doses. However, there are also some limitations to using 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments. For example, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
将来の方向性
There are several potential future directions for research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a cyclic urea derivative that has shown promise as a research tool for the study of epilepsy, neuroprotection, anxiety, and depression. Its mechanism of action is not fully understood, but it is believed to modulate the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool, but there are also some limitations to its use. Future research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may lead to the development of new therapeutic agents for the treatment of neurological disorders.
合成法
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 3,5-dimethylbenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield high purity 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in good yields.
科学的研究の応用
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its anticonvulsant and neuroprotective effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been studied for its potential as a treatment for anxiety and depression.
特性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-10(2)7-11(6-9)8-16-12(17)14(3,4)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVGZLPRRSWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(NC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)


![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)


![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
